N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide” is a chemical compound with the molecular formula C20H21FN4O21. It has a molecular weight of 368.4121.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis methods for this compound. Typically, compounds like this are synthesized in a laboratory setting using various organic chemistry techniques.Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a cyanopyridinyl group, a piperidinyl group, a fluorophenoxy group, and an acetamide group. These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
Without specific study data, it’s hard to predict the exact chemical reactions this compound might undergo. However, based on its structure, it could potentially participate in reactions involving its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of its functional groups. However, without specific data, it’s difficult to provide an accurate analysis of this compound’s properties.Scientific Research Applications
Pharmaceutical Compositions and Therapeutic Applications : A salt derivative of a related compound was investigated for use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).
Antimicrobial Activities : Derivatives of the compound were evaluated for their antimicrobial activities against pathogenic bacteria and Candida species, showing effectiveness primarily against fungi (B. Mokhtari & K. Pourabdollah, 2013).
Catalytic Applications in Synthesis : The compound's derivatives were used in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide, demonstrating the compound's utility in organic synthesis (M. Mokhtary & Mogharab Torabi, 2017).
Investigation of Gauche Effect : The gauche effect of acetamido and acetoxy groups in derivatives of this compound was explored, highlighting its chemical properties (B. Bernet, U. Piantini, & A. Vasella, 1990).
Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides, structurally related to the compound , were developed as novel antiallergic compounds (Cecilia Menciu et al., 1999).
Structural Analysis : The structure of a related compound, OPC‐21268, was analyzed, which is crucial for understanding its pharmacological properties (M. Kido et al., 1994).
Antihypertensive Agents : Derivatives of the compound were synthesized and evaluated for their activity against T-type Ca(2+) channels, demonstrating potential as antihypertensive agents (S. Watanuki et al., 2012).
DNA and Protein Binding Studies : New derivatives were synthesized and their interactions with calf thymus DNA and BSA were studied, indicating potential biological applications (N. Raj, 2020).
Muscarinic Receptor Antagonists : Synthesis and evaluation of α-hydroxyamides as antagonists of M3 muscarinic receptors were conducted, highlighting the compound's potential in receptor targeting (K. Broadley et al., 2011).
Safety And Hazards
This compound is not intended for human or veterinary use1. It’s intended for research use only1. Always handle research chemicals with care and use appropriate safety measures.
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses.
Please note that this is a general analysis based on the limited information available and the typical properties of similar compounds. For a more accurate and detailed analysis, specific study data would be needed.
properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c21-17-5-1-2-6-18(17)27-14-19(26)24-13-15-7-10-25(11-8-15)20-16(12-22)4-3-9-23-20/h1-6,9,15H,7-8,10-11,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWPCOYOFOIGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide |
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